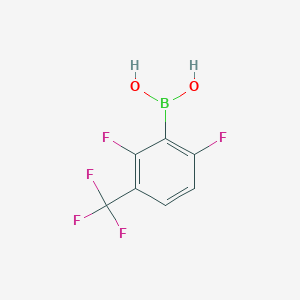

2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

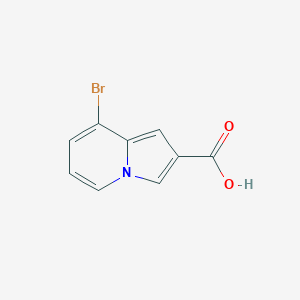

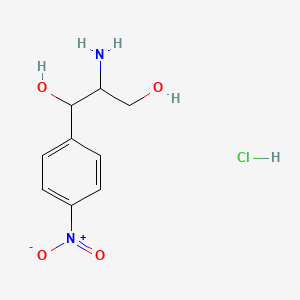

2,6-Difluoro-3-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C7H4BF5O2 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . Boronic acids are a class of weak acids characterized by boron atoms with hydroxy functional groups .

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-trifluoromethylphenylboronic acid consists of a phenyl ring (a six-membered aromatic ring) with two fluorine atoms and a trifluoromethyl group attached to it . The boronic acid group is also attached to the phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Boronic acids, including 2,6-Difluoro-3-trifluoromethylphenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .Applications De Recherche Scientifique

Organic Synthesis

This compound is highly versatile and is used in various organic synthesis reactions . It can be used to create a wide range of organic compounds, contributing to the development of new materials and pharmaceuticals .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is used to synthesize new drugs . Its unique structure can contribute to the development of drugs with novel mechanisms of action .

Suzuki-Miyaura Cross-Couplings

One of the key applications of this compound is in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to create biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals .

Heck Reactions

This compound is also used in Heck reactions . These reactions are a type of carbon-carbon bond-forming reaction, used to synthesize complex organic compounds .

Buchwald-Hartwig Aminations

Buchwald-Hartwig amination is another reaction where this compound finds its application . This reaction is used to form carbon-nitrogen bonds, which is a crucial step in the synthesis of many pharmaceuticals .

Synthesis of Heterocycles

This compound has been used as a reagent in the synthesis of heterocycles . Heterocyclic compounds are widely present in many natural products and pharmaceuticals .

Preparation of Polymers

It is used in the preparation of polymers . The introduction of boronic acid groups into polymers can endow the polymers with unique properties, such as responsiveness to stimuli .

Synthesis of Organic Semiconductors

This compound is used in the synthesis of organic semiconductors . Organic semiconductors are a key component in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .

Mode of Action

In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds, including biologically active molecules .

Pharmacokinetics

Its use in organic synthesis suggests that its bioavailability would be influenced by factors such as its stability, solubility, and reactivity .

Result of Action

The action of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in the SM coupling reaction results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including polymers, organic semiconductors, and biologically active molecules .

Action Environment

The efficacy and stability of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the compound’s reactivity . Furthermore, the compound is generally considered environmentally benign, contributing to the broad application of SM coupling .

Propriétés

IUPAC Name |

[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGSHMZBKZYWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)